5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
CAS No.: 1260777-27-2
Cat. No.: VC2931293
Molecular Formula: C9H8FN3O
Molecular Weight: 193.18 g/mol
* For research use only. Not for human or veterinary use.
![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine - 1260777-27-2](/images/structure/VC2931293.png)
Specification
CAS No. | 1260777-27-2 |
---|---|
Molecular Formula | C9H8FN3O |
Molecular Weight | 193.18 g/mol |
IUPAC Name | 5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
Standard InChI | InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |
Standard InChI Key | TWPDMJKXUYUWBI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=NC(=NO2)N)F |
Canonical SMILES | C1=CC(=CC=C1CC2=NC(=NO2)N)F |
Introduction
Chemical Structure and Properties
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a heterocyclic compound containing an oxadiazole ring substituted with a fluorophenyl group and an amine group. The presence of these functional groups contributes to its unique chemical and biological properties, making it a compound of interest in various research applications.
The compound features a five-membered 1,2,4-oxadiazole heterocyclic ring system that has received considerable attention due to its bioisosteric properties and broad spectrum of biological activities . This ring system serves as an excellent scaffold for drug development and has been incorporated into various therapeutic agents.
Basic Chemical Information
Table 1 presents the fundamental chemical identifiers and physical properties of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine:
Property | Value |
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CAS Number | 1260777-27-2 |
Molecular Formula | C₉H₈FN₃O |
Molecular Weight | 193.18 g/mol |
IUPAC Name | 5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
InChI Key | TWPDMJKXUYUWBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC2=NC(=NO2)N)F |
Purity (Commercial) | Minimum 95% |
The structural composition includes a 1,2,4-oxadiazole core with an amino group at the 3-position and a 4-fluorobenzyl substituent at the 5-position. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.
Synthesis and Preparation Methods
Various synthetic routes have been developed for the preparation of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, with the most common methods involving cyclization reactions of appropriate precursors under specific conditions.
Laboratory Synthesis
The synthesis typically involves the reaction of 4-fluorobenzylamine with cyanogen bromide to form an intermediate, which is subsequently cyclized to form the oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
A general synthetic route can be represented as follows:
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Formation of an amidoxime intermediate from the corresponding nitrile
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Reaction with 4-fluorophenylacetic acid or its activated derivative
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Cyclization under dehydrating conditions to form the 1,2,4-oxadiazole ring
This synthetic approach is consistent with established methods for preparing various 1,2,4-oxadiazole derivatives, which typically involve the condensation of amidoximes with carboxylic acid derivatives followed by cyclodehydration .
Industrial Production Considerations
For larger-scale production, the synthetic methods may be optimized to improve efficiency, yield, and purity. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste, with particular attention to temperature, solvent selection, and catalyst loading.
Chemical Reactions and Reactivity
The chemical reactivity of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is largely determined by its functional groups and heterocyclic ring system. Understanding these reactions is essential for its application in organic synthesis and medicinal chemistry.
Types of Reactions
The compound can participate in various chemical transformations, including:
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Oxidation reactions: The oxadiazole ring and benzylic position can undergo oxidation with appropriate reagents.
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Reduction reactions: The oxadiazole ring can be reduced under specific conditions.
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Substitution reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
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Amine functionalization: The primary amine group can undergo various transformations including acylation, alkylation, and condensation reactions.
Structure-Reactivity Relationships
The reactivity of the compound is influenced by the electronic properties of its constituent parts:
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The electron-withdrawing fluorine atom affects the electronic distribution in the phenyl ring.
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The oxadiazole ring possesses aromatic character but is electron-deficient, making it susceptible to nucleophilic attack.
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The primary amine group serves as a nucleophilic center for various transformations.
These structural features make 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine a versatile building block for the synthesis of more complex molecules with potential biological activity.
Biological Activity and Applications
The biological significance of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine stems from the inherent properties of 1,2,4-oxadiazole derivatives, which have demonstrated a wide range of biological activities. These compounds have garnered considerable interest in medicinal chemistry and drug discovery.
Structure-Activity Relationships
Studies on structurally related 1,2,4-oxadiazole derivatives have provided insights into the structure-activity relationships (SAR) that may apply to 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine:
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The presence of electron-withdrawing groups (like fluorine) at the para position of the aromatic ring has been shown to be crucial for high biological activity in some oxadiazole derivatives .
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The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for various functional groups including esters, amides, and carboxylic acids, potentially improving pharmacokinetic properties of drug candidates.
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The amine functionality at the 3-position provides opportunities for further derivatization to enhance potency and selectivity.
Research Applications
Beyond its potential therapeutic applications, 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine serves several important functions in chemical research:
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Building block: It serves as a versatile intermediate for synthesizing more complex molecules with potential biological activity.
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Probe compound: It can be used to study specific biological pathways and mechanisms.
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Structural studies: The compound contributes to understanding structure-activity relationships in 1,2,4-oxadiazole derivatives.
Comparison with Similar Compounds
Understanding how 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine compares with structurally related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Table 2 presents a comparison of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine with several structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine | 1260777-27-2 | C₉H₈FN₃O | 193.18 | Reference compound |
5-(4-Fluorophenyl)-3-methyl-1,2-oxazol-4-amine | 82468919 | C₁₀H₉FN₂O | 192.19 | Different heterocyclic core (1,2-oxazole vs. 1,2,4-oxadiazole) |
5-(4-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine | 66198998 | C₁₀H₉FN₂O | 192.19 | Different heterocyclic core and substitution pattern |
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine | 1512408-08-0 | C₉H₇F₂N₃O | 211.17 | Additional fluorine atom at position 2 of phenyl ring |
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine | 1423034-83-6 | C₉H₈FN₃O₂ | 209.18 | Oxygen atom between methylene and phenyl groups |
Distinctive Features
The unique combination of the 1,2,4-oxadiazole ring and the 4-fluorobenzyl group in 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine confers distinctive properties compared to its structural analogs:
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The position of the fluorine atom influences the electronic distribution and lipophilicity of the molecule.
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The direct attachment of the benzyl group to the oxadiazole ring at position 5 (rather than through an oxygen bridge as in 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine) affects the conformational flexibility and binding properties.
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The presence of the primary amine at position 3 of the oxadiazole ring provides a site for hydrogen bonding and further functionalization, distinguishing it from analogs with methyl substitution at this position.
These structural distinctions can significantly impact the compound's biological activity, physicochemical properties, and potential applications in medicinal chemistry.
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